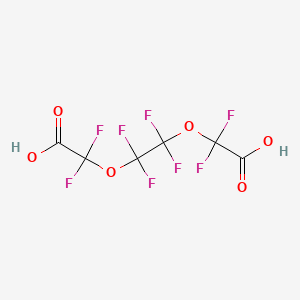

Perfluoro-3,6-dioxaoctane-1,8-dioic acid

概要

説明

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a fluorinated organic compound with the molecular formula C6H2F8O6. It is known for its unique chemical properties, particularly its high thermal and chemical stability. This compound is often used in various scientific research applications due to its distinctive characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro-3,6-dioxaoctane-1,8-dioic acid typically involves the reaction of perfluorinated ethers with appropriate carboxylating agents. One common method includes the reaction of perfluorinated diols with oxalyl chloride, followed by hydrolysis to yield the desired acid . The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反応の分析

Types of Reactions

Perfluoro-3,6-dioxaoctane-1,8-dioic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various perfluorinated derivatives.

Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and ethers, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Environmental Science

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Research has focused on understanding the environmental impact of PFAS compounds, including their bioaccumulation in aquatic organisms. Studies utilizing zebrafish have shown that various PFAS can induce developmental toxicity, indicating a need for further investigation into their long-term ecological effects .

Toxicological Studies

The compound has been evaluated for its toxicological effects using human-induced pluripotent stem cell-derived models. These studies have highlighted potential hepatotoxicity and cardiotoxicity associated with PFAS exposure. For instance, a study found that exposure to certain PFAS led to significant transcriptomic changes in cardiomyocytes, suggesting adverse effects on heart function that warrant further investigation .

Material Science

In material science, this compound can be utilized in the development of fluorinated polymers and coatings. Its unique chemical structure imparts water and oil repellency to surfaces, making it valuable in creating materials for various industrial applications. The stability of the compound under harsh conditions enhances the durability of these materials.

Pharmaceutical Applications

Research has explored the potential use of this compound in drug delivery systems. Its chemical properties may facilitate the design of drug carriers that enhance bioavailability and target specificity. The ability to modify drug release profiles through the incorporation of such compounds is an area of active investigation.

Case Studies

作用機序

The mechanism of action of Perfluoro-3,6-dioxaoctane-1,8-dioic acid involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and other biomolecules, potentially altering their function. These interactions can affect various biochemical pathways, making it a valuable tool in research .

類似化合物との比較

Similar Compounds

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid: Another fluorinated compound with similar properties but a longer carbon chain.

Perfluoro-2,5,8-trioxanonanoic acid: A shorter-chain analog with different reactivity and applications.

Uniqueness

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is unique due to its specific chain length and the presence of two ether linkages, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high thermal and chemical stability .

生物活性

Perfluoro-3,6-dioxaoctane-1,8-dioic acid (PFHx2Et2OA) is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological effects and environmental persistence. This article explores its biological activity, including findings from in vitro studies, developmental toxicity assessments, and potential health implications.

- Chemical Formula : C₆H₂F₈O₆

- CAS Number : 55621-21-1

- Molecular Weight : 322.063 g/mol

- Boiling Point : 115 °C at 0.8 mmHg

Biological Activity Overview

PFAS compounds are known for their resistance to degradation in the environment and potential toxicological effects in biological systems. PFHx2Et2OA has been studied for its impact on various cell types and developmental stages.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of PFHx2Et2OA. These studies typically focus on human cell lines derived from target organs affected by PFAS exposure, such as hepatocytes and cardiomyocytes.

-

Cellular Impact :

- Hepatocytes : Studies indicate up-regulation of stress-related pathways and down-regulation of fat metabolism pathways upon exposure to PFHx2Et2OA. This suggests potential hepatotoxicity and metabolic disruption .

- Cardiomyocytes : Contractility-related pathways were notably affected, indicating possible cardiotoxic effects .

- Dose-Response Relationships :

Developmental Toxicity

Recent research utilizing zebrafish as a model organism has highlighted the developmental toxicity of various PFAS compounds, including PFHx2Et2OA.

- Zebrafish Assay Findings :

- In a study involving exposure to 182 unique PFAS chemicals, it was found that approximately 30% exhibited developmental toxicity. The benchmark concentration for developmental toxicity was determined to be around 7.48 μM for other potent PFAS like PFOS, suggesting that similar evaluations for PFHx2Et2OA are warranted .

- Observations included effects on hatching success, swim bladder inflation, and morphological abnormalities in developing embryos .

Risk Characterization

The risk assessment for PFHx2Et2OA includes evaluating bioactivity-to-exposure ratios (BER), which help prioritize compounds for further study based on their potential health risks compared to predicted environmental exposures.

- Bioactivity Estimates :

Data Summary Table

特性

IUPAC Name |

2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O6/c7-3(8,1(15)16)19-5(11,12)6(13,14)20-4(9,10)2(17)18/h(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYQUXWTLQKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375106 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55621-21-1 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55621-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。